Bis(DI-tert-butylphosphino)methane

Übersicht

Beschreibung

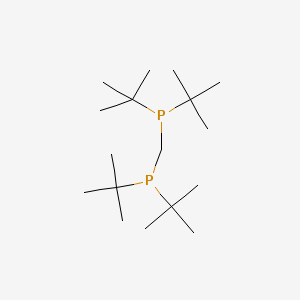

Bis(DI-tert-butylphosphino)methane is a bidentate phosphine ligand, widely recognized for its applications in coordination chemistry and catalysis. The compound features two tert-butylphosphino groups attached to a central methane backbone, providing steric bulk and electronic properties that make it a valuable ligand in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(DI-tert-butylphosphino)methane typically involves the reaction of di-tert-butylchlorophosphine with a suitable Grignard reagent. The reaction is carried out in a tetrahydrofuran (THF) solution and refluxed for several hours to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(DI-tert-butylphosphino)methane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Coordination: The compound forms stable complexes with transition metals, which are used in catalysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used.

Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products Formed:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Applications in Catalysis

DTBPM is primarily utilized as a ligand in various catalytic processes due to its ability to stabilize metal complexes, enhancing their reactivity and selectivity. Below are some key applications:

Homogeneous Catalysis

DTBPM is extensively used in homogeneous catalysis, facilitating reactions such as:

- Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.

- Hydroformylation: The addition of carbon monoxide and hydrogen to alkenes to form aldehydes.

- Carbonylation: The introduction of carbonyl groups into organic molecules .

Table 1: Summary of Catalytic Reactions Involving DTBPM

| Reaction Type | Description | Key Transition Metals Used |

|---|---|---|

| Hydrogenation | Reduces alkenes to alkanes | Pd, Ru |

| Hydroformylation | Converts alkenes to aldehydes | Rh, Co |

| Carbonylation | Forms carbonyl compounds from alkenes | Pd, Ni |

Cross-Coupling Reactions

DTBPM has been shown to be effective in palladium-catalyzed cross-coupling reactions, which are fundamental for organic synthesis. These reactions enable the formation of carbon-carbon bonds, crucial for constructing complex organic molecules .

Development of Novel Catalysts

Research has focused on combining DTBPM with different transition metals to create innovative catalytic systems. For instance, iridium-based catalysts utilizing DTBPM have demonstrated enhanced activity in hydrogenation reactions .

Case Studies

Case Study 1: Methoxycarbonylation of Ethene

In a significant study, DTBPM was employed as a ligand in the methoxycarbonylation of ethene, leading to the production of methyl propanoate. This process showcased the ligand's ability to stabilize palladium catalysts under high conversion rates, achieving turnover frequencies exceeding 12,000 h⁻¹ . The reaction was noted for its efficiency and minimal waste production compared to traditional methods.

Case Study 2: Palladium-Catalyzed Cross-Coupling

A series of experiments demonstrated that complexes formed with DTBPM exhibited superior stability and reactivity under harsh conditions compared to other phosphine ligands. These findings highlight the ligand's potential for industrial applications where robustness is critical .

Wirkmechanismus

The mechanism of action of Bis(DI-tert-butylphosphino)methane primarily involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with transition metals, stabilizing the metal center and facilitating the catalytic cycle. The steric bulk of the tert-butyl groups prevents unwanted side reactions, enhancing the selectivity and efficiency of the catalytic process .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(di-tert-butylphosphinomethyl)benzene: Similar in structure but with a benzene backbone.

1,1’-Bis(di-tert-butylphosphino)ferrocene: Contains a ferrocene backbone, offering different electronic properties.

2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Features a biphenyl backbone with additional substituents.

Uniqueness: Bis(DI-tert-butylphosphino)methane is unique due to its simple methane backbone, which provides flexibility in coordination and minimizes steric hindrance compared to more complex ligands. This simplicity allows for a wide range of applications in catalysis and coordination chemistry .

Biologische Aktivität

Bis(DI-tert-butylphosphino)methane (dtbpm) is a bidentate phosphine ligand known for its significant role in various catalytic processes, particularly in the field of organometallic chemistry. This compound has garnered attention not only for its catalytic applications but also for its potential biological activities. This article reviews the biological activity of dtbpm, emphasizing its mechanisms, applications, and relevant case studies.

- Molecular Formula : C17H38P2

- Molecular Weight : 306.44 g/mol

- CAS Number : 545158-7

Biological Activity Overview

The biological activity of dtbpm can be categorized into several key areas:

- Catalytic Activity in Drug Synthesis : dtbpm is widely used as a ligand in palladium-catalyzed reactions, which are crucial in synthesizing biologically active compounds. The efficiency of dtbpm in these reactions often translates into higher yields and selectivity for pharmaceutical intermediates.

- Anticancer Properties : Research indicates that dtbpm complexes exhibit anticancer activity. For instance, studies have shown that palladium complexes with dtbpm can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

- Antimicrobial Activity : Some derivatives of dtbpm have shown potential antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic functions.

The biological mechanisms through which dtbpm exerts its effects include:

- Oxidative Stress Induction : dtbpm complexes can increase ROS levels within cells, leading to oxidative stress that triggers apoptotic pathways.

- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cell proliferation and survival, particularly in pathogenic microbes and cancer cells.

- Metal Coordination : The ability of dtbpm to form stable complexes with transition metals enhances its efficacy in catalysis and biological applications.

Anticancer Activity

A study by Vondran et al. (2021) demonstrated that palladium complexes with dtbpm showed significant cytotoxicity against various cancer cell lines. The research highlighted the role of oxidative stress in mediating the observed anticancer effects. The complex exhibited a turnover frequency (TOF) significantly higher than other ligands, indicating its superior efficacy in catalyzing reactions leading to anticancer agents .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation and apoptosis |

| MCF-7 | 10 | Enzyme inhibition |

| A549 | 12 | Disruption of mitochondrial function |

Antimicrobial Activity

Research conducted by Sigma-Aldrich indicated that certain dtbpm derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. These compounds were shown to disrupt bacterial cell membranes effectively .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Eigenschaften

IUPAC Name |

ditert-butyl(ditert-butylphosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38P2/c1-14(2,3)18(15(4,5)6)13-19(16(7,8)9)17(10,11)12/h13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMJFMFJCWPAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337862 | |

| Record name | BIS(DI-TERT-BUTYLPHOSPHINO)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87648-10-0 | |

| Record name | BIS(DI-TERT-BUTYLPHOSPHINO)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.